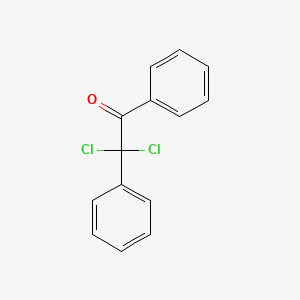
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- is a chemical compound with the molecular formula AuCl₄H₄N and a molecular weight of 356.8 g/mol. This compound is widely used in scientific research and industry due to its unique physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- typically involves the reaction of gold(III) chloride with ammonium chloride in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
AuCl3+NH4Cl→NH4[AuCl4]
Industrial Production Methods
In industrial settings, the production of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced to gold metal.
Substitution: The tetrachloroaurate ion can undergo substitution reactions with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligands such as phosphines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is often gold(III) oxide.
Reduction: The major product is elemental gold.
Substitution: The products depend on the ligands used, resulting in various gold complexes.
Aplicaciones Científicas De Investigación
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of gold nanoparticles and other gold-based compounds.
Biology: The compound is used in biological assays and as a staining agent in electron microscopy.
Industry: The compound is used in electroplating and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. In biological systems, it can also induce oxidative stress, leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Aurate(1-), tetrachloro-, ammonium, hydrate, (SP-4-1)-: This compound is similar but includes water of hydration.
Gold(III) chloride: A precursor in the synthesis of Aurate(1-), tetrachloro-, ammonium, (SP-4-1)-.
Tetrachloroauric acid: Another gold-based compound with similar properties.
Uniqueness
Aurate(1-), tetrachloro-, ammonium, (SP-4-1)- is unique due to its specific ammonium cation, which imparts distinct solubility and reactivity characteristics compared to other gold-based compounds.
Propiedades
Número CAS |
31113-23-2 |
|---|---|
Fórmula molecular |
AuCl4H4N |
Peso molecular |
356.8 g/mol |
Nombre IUPAC |
azanium;tetrachlorogold(1-) |
InChI |
InChI=1S/Au.4ClH.H3N/h;4*1H;1H3/q+3;;;;;/p-3 |
Clave InChI |
WPEJSSRSFRWYJB-UHFFFAOYSA-K |
SMILES |
[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Au+3] |
SMILES canónico |
[NH4+].Cl[Au-](Cl)(Cl)Cl |
| 31113-23-2 | |
Números CAS relacionados |
16903-35-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{3-[(2,6-Dimethylphenyl)amino]-1-methyl-2-buten-1-ylidene}-2,6-dimethylbenzenamine](/img/structure/B3177893.png)




![4-(5,7-Dichloro-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B3177934.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-2',3,5-trifluoro-](/img/structure/B3177940.png)



